Ioxynil octanoate

Catalog No.
S585767
CAS No.
3861-47-0
M.F
C15H17I2NO2
M. Wt
497.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ioxynil octanoate

CAS Number

3861-47-0

Product Name

Ioxynil octanoate

IUPAC Name

(4-cyano-2,6-diiodophenyl) octanoate

Molecular Formula

C15H17I2NO2

Molecular Weight

497.11 g/mol

InChI

InChI=1S/C15H17I2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3

InChI Key

QBEXFUOWUYCXNI-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I

Synonyms

4-Cyano-2,6-di-iodophenyl octanoate

Canonical SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I

The exact mass of the compound Ioxynil octanoate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Ioxynil octanoate (CAS 3861-47-0) is a highly lipophilic ester derivative of the hydroxybenzonitrile herbicide ioxynil. Functioning primarily as a Photosystem II (PSII) inhibitor, this specific octanoate form is synthesized to overcome the poor cuticular penetration and limited organic formulation compatibility of the parent phenol and its alkali salts. By masking the phenolic hydroxyl group with an eight-carbon aliphatic chain, the compound achieves exceptional solubility in non-polar solvents, making it a critical active ingredient for Emulsifiable Concentrate (EC) formulations used in broadleaf weed control [1].

Substituting ioxynil octanoate with its parent phenol, alkali salts (e.g., ioxynil sodium), or the closely related bromoxynil octanoate compromises either formulation stability or target efficacy. The alkali salts are highly water-soluble but exhibit poor foliar penetration through waxy plant cuticles and cannot be formulated as oil-based ECs. Conversely, while bromoxynil octanoate shares the ester functionality, the substitution of iodine with bromine alters the melting point, soil degradation profile, and specific binding affinity within the PSII complex. Procurement of the exact ioxynil octanoate ester is therefore mandatory when manufacturing high-loading, rainfast EC formulations requiring the specific herbicidal spectrum of the diiodo-benzonitrile moiety [1].

Phase Partitioning and EC Formulation Compatibility

Ioxynil octanoate exhibits a water solubility of just 0.03 mg/L at 20 °C, alongside massive organic solubility (e.g., 1000 g/L in xylene and acetone) [1]. In stark contrast, ioxynil sodium salt is highly water-soluble (approx. 140,000 mg/L) and insoluble in lipophilic solvents [2].

Evidence DimensionAqueous vs. organic solubility profile
Target Compound Data0.03 mg/L (water); 1000 g/L (xylene)
Comparator Or BaselineIoxynil sodium salt (140,000 mg/L in water)
Quantified Difference>10^6 shift in aqueous/organic solubility ratio
Conditions20 °C, neutral pH

Dictates the mandatory use of the octanoate ester for manufacturing high-loading, oil-based Emulsifiable Concentrate (EC) formulations.

Lipophilicity-Driven Foliar Uptake

The esterification of ioxynil with octanoic acid shifts the molecule to a highly lipophilic state, yielding a logP of 6.0. The parent ioxynil phenol has a pKa of 4.1, meaning it exists primarily as an ionized, poorly penetrating species at physiological pH [1].

Evidence DimensionOctanol-water partition coefficient (logP)
Target Compound DatalogP = 6.0
Comparator Or BaselineIoxynil phenol (pKa 4.1, predominantly ionized at pH 7)
Quantified DifferenceConversion from a hydrophilic anion to a highly lipophilic neutral ester
ConditionspH 7, 25 °C

The high logP ensures rapid diffusion through waxy plant cuticles, providing superior rainfastness and contact efficacy compared to aqueous salt formulations.

Thermal Stability in Technical Grade Storage

Ioxynil octanoate presents as a crystalline solid with a melting point of 59-61 °C. Its closest structural analog, bromoxynil octanoate, has a significantly lower melting point of 45-46 °C [1].

Evidence DimensionMelting point
Target Compound Data59-61 °C
Comparator Or BaselineBromoxynil octanoate (45-46 °C)
Quantified Difference+14 to +15 °C higher melting threshold
ConditionsStandard atmospheric pressure

The higher melting point prevents technical-grade material from caking or melting during transport and storage in warm climates prior to formulation.

Hydrolytic Release Mechanism

While the parent ioxynil phenol is hydrolytically stable across pH 2-7, ioxynil octanoate acts as a delivery vehicle that undergoes controlled hydrolysis. It is stable at pH 5 but degrades with a DT50 of 6 days at pH 7 and 19 days at pH 9, releasing the active herbicidal phenol upon environmental or biological exposure [1].

Evidence DimensionHydrolytic half-life (DT50)
Target Compound DataDT50 = 6 days (pH 7)
Comparator Or BaselineIoxynil phenol (No degradation detected at pH 5-7 up to 52 days)
Quantified DifferenceControlled ester cleavage vs absolute hydrolytic persistence
ConditionsAqueous buffer, 22 °C

Allows the ester to remain stable in slightly acidic tank mixes while ensuring rapid release of the active moiety post-application.

High-Loading Emulsifiable Concentrate (EC) Manufacturing

Because of its extraordinary solubility in aromatic solvents (up to 1000 g/L in xylene), ioxynil octanoate is the required active ingredient form for manufacturing concentrated, oil-based herbicide formulations. It cannot be substituted with ioxynil salts, which crash out of lipophilic solvent systems [1].

Rainfast Post-Emergence Herbicide Formulations

The extreme lipophilicity (logP 6.0) of the octanoate ester drives rapid partitioning into the waxy cuticles of broadleaf weeds. This makes it the preferred procurement choice for agricultural sprays that require high rainfastness shortly after application, a performance metric unattainable by the water-soluble sodium or potassium salts [2].

Co-formulation with Phenoxy Esters

Ioxynil octanoate is frequently selected for co-formulation with other lipophilic herbicides, such as MCPA-ethylhexyl or mecoprop-P esters. Its compatible phase behavior and similar hydrolytic release profile ensure uniform emulsion stability in the spray tank, which is critical for multi-active broad-spectrum products [2].

XLogP3

5.7

Melting Point

59.5 °C

UNII

75K1F1JBKR

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

3861-47-0

Wikipedia

Ioxynil octanoate

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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